amminepentacyanidoferrate(II)

Description

Properties

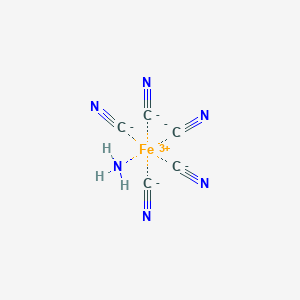

Molecular Formula |

C5H3FeN6-2 |

|---|---|

Molecular Weight |

202.96 g/mol |

IUPAC Name |

azane;iron(3+);pentacyanide |

InChI |

InChI=1S/5CN.Fe.H3N/c5*1-2;;/h;;;;;;1H3/q5*-1;+3; |

InChI Key |

WQDCPDXZFBSCRD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Amminepentacyanidoferrate Ii

Precursor Selection and Chemical Reactants for Direct Synthesis

The primary and most widely documented method for the direct synthesis of amminepentacyanidoferrate(II) utilizes sodium nitroprusside, more formally known as sodium pentacyanidonitrosylferrate(III) dihydrate (Na₂[Fe(CN)₅NO]·2H₂O), as the foundational precursor. mmu.ac.uk A precursor is a compound that takes part in a chemical reaction that results in the formation of another compound. wikipedia.org

The synthesis proceeds via a ligand substitution reaction. The key chemical reactant responsible for this transformation is ammonium (B1175870) hydroxide (B78521) (NH₄OH). mmu.ac.uk In this process, the nitrosyl (NO) ligand in the sodium nitroprusside complex is replaced by an ammine (NH₃) ligand, yielding the amminepentacyanidoferrate(II) anion, [Fe(CN)₅(NH₃)]³⁻. The reaction is typically conducted in an aqueous solution where the sodium nitroprusside is dissolved in the ammonium hydroxide solution. mmu.ac.uk

The selection of these reactants is based on the chemical reactivity that allows for the direct conversion of the stable nitroprusside complex into the desired ammine-containing product.

Table 1: Key Reactants for Amminepentacyanidoferrate(II) Synthesis

| Role | Chemical Name | Formula |

|---|---|---|

| Precursor | Sodium Nitroprusside Dihydrate | Na₂[Fe(CN)₅NO]·2H₂O |

Optimized Reaction Conditions

The successful synthesis of amminepentacyanidoferrate(II) hinges on carefully controlled reaction conditions to ensure product stability and maximize yield.

Temperature and Pressure Control

A significant advantage of this synthesis is that it can be effectively carried out under ambient temperature and atmospheric pressure. acs.orgulpgc.es This aligns with green chemistry principles that advocate for minimizing energy requirements for chemical processes. acs.org While the reaction proceeds readily at room temperature, some methodologies emphasize the importance of controlled temperature to ensure the stability of the final product, although specific temperature ranges are often dependent on the desired concentration and scale. The use of high temperatures or pressures, common in processes like industrial ammonia (B1221849) synthesis, is generally not required for this specific laboratory preparation. osti.gov

Solvent Systems and Reaction Media

The preferred reaction medium for the synthesis of amminepentacyanidoferrate(II) is an aqueous system. mmu.ac.ukrsc.org The reaction is typically performed by dissolving the sodium nitroprusside precursor directly into an aqueous solution of ammonium hydroxide. Water is considered an environmentally benign solvent, which adds to the sustainability of this synthetic route. rsc.org

For the subsequent isolation of the product, other solvents may be introduced. For instance, after the reaction is complete, a water-miscible organic solvent in which the product is insoluble, such as acetone (B3395972), can be added to induce precipitation. mmu.ac.uk

Table 2: Solvent Systems in Synthesis and Isolation

| Stage | Solvent/Medium | Purpose |

|---|---|---|

| Synthesis | Aqueous Ammonium Hydroxide | Reaction medium |

pH and Ionic Strength Considerations

The use of ammonium hydroxide as a primary reactant inherently establishes a basic pH for the reaction medium. This alkaline environment is crucial for the substitution of the nitrosyl ligand by the ammine group. Maintaining a controlled pH is cited as a key factor in ensuring the stability of the resulting amminepentacyanidoferrate(II) complex. While specific optimal pH values are not extensively detailed in standard procedures, the basic nature of the reactant solution is a fundamental requirement.

The ionic strength of the solution, which is influenced by the concentration of dissolved ions, can affect reaction rates and the stability of complex ions in solution. However, for this specific synthesis, the primary focus remains on the control of pH and reactant concentration rather than explicit adjustments of ionic strength.

Isolation, Crystallization, and Purification Protocols

Once the synthesis reaction is complete, a series of steps are required to isolate and purify the amminepentacyanidoferrate(II) product.

The initial isolation is often achieved through precipitation. The addition of a solvent like acetone to the aqueous reaction mixture decreases the solubility of the sodium salt of amminepentacyanidoferrate(II), causing it to precipitate out of the solution, often as a yellow solid. mmu.ac.uk This solid can then be separated from the liquid phase by filtration.

Crystallization is the most critical technique for purifying the crude solid product. uct.ac.za This process involves dissolving the impure compound in a minimal amount of a suitable hot solvent. uct.ac.zayoutube.com As the saturated solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, leading to the formation of crystals. youtube.comrochester.edu Impurities tend to remain dissolved in the surrounding solution, known as the mother liquor. The slow evaporation of the solvent can also facilitate crystallization. rochester.edu For small-scale preparations, initiating crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod. youtube.com

The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and subsequently dried. uct.ac.za For enhanced purity, a process of recrystallization can be performed, where the isolated crystals are dissolved again and the crystallization process is repeated. uct.ac.za

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of amminepentacyanidoferrate(II) can be evaluated through the lens of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oalib.comsolubilityofthings.com

Several aspects of the standard synthesis align with green chemistry principles:

Energy Efficiency : The reaction is typically conducted at ambient temperature and pressure, minimizing the energy demands of the process. acs.org

Use of Safer Solvents : The primary solvent used is water, which is non-toxic and environmentally benign. rsc.org

Atom Economy : This principle aims to maximize the incorporation of all materials from the reactants into the final product. acs.org While the reactants themselves are not derived from renewable feedstocks, a high-yielding reaction would score well on this metric.

However, there are also considerations that present challenges from a green chemistry perspective. The reactants and the product are cyanide-containing compounds, which are inherently toxic. The principles of designing safer chemicals and inherent safety are therefore critical points of concern.

Future efforts to develop more sustainable synthetic routes could focus on:

Exploring catalytic methods to replace stoichiometric reagents, potentially increasing efficiency and reducing waste. acs.org

Investigating alternative, less hazardous precursors or synthetic pathways that avoid the use of cyanide-based materials where possible.

Conducting a full life-cycle analysis to quantify the environmental impact, including metrics like Process Mass Intensity (PMI), which considers all materials used in a process. nih.gov

By applying these principles, the synthesis of amminepentacyanidoferrate(II) can be further optimized to not only be efficient but also more environmentally sustainable. solubilityofthings.comnih.gov

Scale-Up Considerations for Laboratory and Industrial Research Applications

Transitioning the synthesis of amminepentacyanidoferrate(II) from a standard laboratory benchtop to a larger scale, such as for pilot plant production or extensive industrial research, requires careful consideration of several critical factors. The primary objective shifts from simply obtaining the product to ensuring the process is reproducible, safe, economical, and efficient at a significantly higher volume. conicet.gov.arbiosynth.com

Key challenges in scaling up chemical syntheses include managing reaction kinetics, heat transfer, and mass transfer, which behave differently in large reactors compared to small laboratory flasks. conicet.gov.ar For instance, exothermic or endothermic reactions that are easily managed in a lab with an ice bath or heating mantle require sophisticated thermal management systems at an industrial scale to prevent runaway reactions or incomplete conversion.

Laboratory-Scale Synthesis

In a typical laboratory setting, amminepentacyanidoferrate(II) is synthesized from sodium nitroprusside (sodium pentacyanonitrosylferrate(II)). The synthesis is generally performed in aqueous ammonia, followed by precipitation of the product with a solvent like ethanol.

A representative laboratory-scale synthesis might involve dissolving sodium nitroprusside in concentrated ammonia solution at a controlled temperature, often below room temperature to manage the reaction. The ammine complex is then precipitated by adding cold ethanol, filtered, and washed to remove unreacted starting materials and by-products. bilkent.edu.tr The yield for such preparations is typically around 65%. bilkent.edu.tr

Table 1: Representative Laboratory-Scale Synthesis Parameters

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Starting Material | Sodium Nitroprusside Dihydrate | Source of the [Fe(CN)₅]³⁻ core. |

| Reagent | Concentrated Aqueous Ammonia | Provides the ammine (NH₃) ligand. |

| Solvent | Deionized Water | Medium for the initial reaction. |

| Precipitating Agent | Cold Ethanol | To induce crystallization/precipitation of the product. bilkent.edu.tr |

| Reaction Vessel | Glass Beaker/Flask (e.g., 250 mL) | Standard laboratory glassware. |

| Temperature Control | Ice Bath | To manage reaction exothermicity. |

| Product Isolation | Vacuum Filtration | To separate the solid product from the liquid phase. bilkent.edu.tr |

| Purification | Washing with Ethanol and Ether | To remove impurities and dry the product. |

| Typical Yield | ~65-75% | Efficiency of the laboratory method. bilkent.edu.tr |

Pilot and Industrial-Scale Considerations

When scaling up for industrial research, which may require producing several kilograms of the compound, the direct translation of the lab-scale method is often impractical. The following considerations become paramount:

Raw Material Sourcing and Purity: For large-scale production, securing a consistent and reliable supply of raw materials is crucial. biosynth.com The purity of starting materials like sodium nitroprusside can affect the final product quality and yield, necessitating stringent quality control.

Reactor Design and Material: The choice of reactor is critical. Stainless steel or glass-lined reactors are often used to prevent corrosion and contamination. cjbappliedtechnologies.com The reactor must be equipped with efficient agitation systems to ensure homogeneity, as poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

Thermal Management: The reaction to form amminepentacyanidoferrate(II) involves heat changes that must be carefully controlled. Industrial reactors use jackets or internal coils with heating/cooling fluids to maintain the optimal temperature profile throughout the batch production. cjbappliedtechnologies.com

Process Control and Automation: To ensure reproducibility and safety, large-scale synthesis relies on automated systems to control parameters such as reagent addition rates, temperature, pressure, and pH.

Purification and Isolation: Filtration and washing, which are simple on a lab scale, require industrial-scale equipment like filter presses or centrifuges for larger quantities. csic.es The efficiency of washing is critical to achieve high purity. Drying the final product might be done in vacuum ovens or fluid bed dryers to handle large volumes efficiently.

Economic and Environmental Factors: The cost of reagents, solvents, energy, and waste disposal are significant factors in industrial-scale processes. huarenscience.com Optimizing the process to maximize yield, minimize waste, and allow for solvent recovery is essential for economic viability and environmental responsibility. For instance, processes that use water as a primary solvent and minimize organic solvent use are preferred.

Table 2: Comparison of Laboratory vs. Industrial Scale-Up Parameters

| Feature | Laboratory Scale | Industrial Research Scale |

|---|---|---|

| Batch Size | Milligrams to Grams | Kilograms to Tons biosynth.com |

| Reaction Vessel | Glass Flasks (mL to L) | Jacketed Reactors (Stainless Steel/Glass-Lined) (100L to >1000L) biosynth.comcjbappliedtechnologies.com |

| Agitation | Magnetic Stir Bar | Mechanical Stirrers (e.g., Impeller, Turbine) |

| Heat Transfer | Heating Mantle, Ice Bath | Reactor Jackets, Internal Coils |

| Reagent Addition | Manual (e.g., Pipette, Funnel) | Metering Pumps, Automated Dosing Systems |

| Purification | Column Chromatography, Recrystallization, Simple Filtration | Filter Press, Centrifuge, Large-Scale Crystallizers csic.eshuarenscience.com |

| Process Control | Manual Monitoring | Automated Sensors and Control Systems (PLC/DCS) |

| Safety | Fume Hood, Personal Protective Equipment (PPE) | Contained Systems, Rupture Discs, Emergency Vents, HAZOP Analysis conicet.gov.ar |

Ultimately, the successful scale-up of amminepentacyanidoferrate(II) synthesis hinges on a multidisciplinary approach, combining chemical expertise with chemical engineering principles to develop a robust, safe, and efficient manufacturing process.

Advanced Spectroscopic and Structural Characterization Methodologies for Amminepentacyanidoferrate Ii

Single-Crystal X-ray Diffraction Analysis for Elucidation of Molecular Geometry and Crystal Packing

The packing of the [Fe(CN)₅(NH₃)]³⁻ anions in the crystal lattice, along with the counter-ions and any solvent molecules of crystallization, would be determined by a combination of electrostatic interactions, hydrogen bonding involving the ammine protons, and van der Waals forces. Understanding this crystal packing is crucial for interpreting the solid-state properties of the compound.

Solution-State and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. rsc.orgwikipedia.org Both solution-state and solid-state NMR can provide valuable insights into the ligand environment and dynamics of amminepentacyanidoferrate(II).

In solution-state NMR , the chemical shifts of nuclei such as ¹³C and ¹⁵N (if isotopically enriched) can differentiate between the cyanide ligands and the coordinated ammine group. The chemical shift is sensitive to the electron density around the nucleus, which is influenced by the nature of the bonding to the iron center. numberanalytics.com For instance, the carbon atoms of the four equatorial cyanide ligands would be expected to have a different chemical shift from the axial cyanide ligand, if the ammine ligand occupies the other axial position. Furthermore, NMR can be used to study ligand exchange reactions and other dynamic processes in solution. numberanalytics.comnih.gov

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure and dynamics of materials in their solid form, offering a bridge between the detailed structural information from X-ray diffraction and the behavior in solution. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. nih.gov For paramagnetic complexes, while challenging, ssNMR can provide information on the distribution of unpaired electron spin density. researchgate.net In the case of the diamagnetic low-spin d⁶ amminepentacyanidoferrate(II), ssNMR would provide distinct signals for the crystallographically inequivalent cyanide and ammine ligands. mdpi.com The analysis of these signals can reveal details about the local symmetry and intermolecular interactions within the crystal lattice. preprints.org For example, a comparative analysis of the ¹³C MAS NMR spectra of related hexacyanoferrate complexes has been used to elucidate structural features. mdpi.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to the nature of chemical bonds and molecular symmetry, making them indispensable for characterizing the ligand environment in amminepentacyanidoferrate(II).

Infrared (IR) Spectroscopy for Ligand Vibrational Modes (e.g., Cyanide stretching frequencies)

Infrared spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The stretching frequency of the cyanide (C≡N) ligand is particularly informative. In pentacyanoferrate(II) complexes, the ν(CN) stretching modes are typically observed in the region of 2000-2100 cm⁻¹. nih.gov The exact frequency is sensitive to the electronic environment, including the nature of the other ligands attached to the iron center and interactions with counter-ions or solvent molecules.

For amminepentacyanidoferrate(II), one would expect to observe multiple ν(CN) bands due to the reduced symmetry of the complex compared to hexacyanoferrate(II). The cyanide ligands in different positions (axial vs. equatorial) will experience slightly different electronic effects from the ammine ligand, leading to distinct stretching frequencies. For instance, in related pentacyanidoferrate(II) complexes, the substitution of a cyanide ligand leads to changes in the electronic structure that are reflected in the vibrational spectra. scielo.br The ν(CN) stretching frequency in ferrous complexes is generally lower than in their ferric counterparts, a phenomenon attributed to increased back-bonding from the more electron-rich Fe(II) center into the π* orbitals of the cyanide ligands. nih.gov This increased electron density in the antibonding orbitals of CN⁻ weakens the C≡N bond, resulting in a lower stretching frequency. nih.gov In addition to the cyanide stretches, the vibrational modes of the coordinated ammine ligand, such as N-H stretching and bending vibrations, would also be observable in the IR spectrum.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| ν(C≡N) in Fe(II) complexes | 2000 - 2100 | nih.gov |

| ν(C≡N) in related Prussian blue analogues | ~2060 | researchgate.net |

| ν(C≡N) in [Fe(CN)₅L]³⁻ type complexes | 2140 - 2145 (a₁ mode) | scielo.br |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. scienceedge.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. horiba.com For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While amminepentacyanidoferrate(II) is not centrosymmetric, Raman spectroscopy can still provide valuable information that complements the IR data.

The ν(CN) stretching vibrations are also observable in the Raman spectrum. scielo.brscielo.br In related pentacyanoferrate complexes, resonance Raman spectroscopy has been used to enhance the signals of specific chromophores. scielo.brscielo.br In addition to the cyanide stretches, Raman spectroscopy is particularly useful for probing the Fe-C and Fe-N stretching vibrations, which occur at lower frequencies. researchgate.net These low-frequency modes provide direct information about the strength of the metal-ligand bonds. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of amminepentacyanidoferrate(II). scienceedge.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| ν(C≡N) in [Fe(CN)₅(pyCN)]³⁻ interacting with metal ions | 2140 - 2145 | scielo.br |

| Fe-C stretching in Prussian blue analogues | ~533 | researchgate.net |

| Fe-CN-Fe deformation in Prussian blue analogues | ~269 | researchgate.net |

Electronic Spectroscopy and Ligand Field Interpretation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, investigates the electronic transitions within a molecule upon absorption of light. libretexts.orgshu.ac.uk For transition metal complexes, this technique is fundamental for understanding the electronic structure and the effects of the ligands on the metal d-orbitals, as described by Ligand Field Theory. libretexts.org

Photoluminescence Spectroscopy for Excited State Characterization

Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to investigate the electronic structure and excited state properties of materials. renishaw.comhoriba.com In this technique, a sample is excited by absorbing photons, causing it to transition to a higher electronic state. horiba.com The subsequent relaxation of the material back to a lower energy state results in the emission of light, or luminescence. horiba.com The analysis of the emitted light provides information on the energy levels and relaxation pathways within the material. anufrievroman.com

For amminepentacyanidoferrate(II), photoluminescence studies can reveal details about its excited states, which are crucial for understanding its photochemical and photophysical behavior. While iron(II) complexes are often weakly emissive or non-luminescent, studying their excited state dynamics is key to developing new photosensitizers based on abundant metals. researchgate.net Time-resolved absorption spectroscopy, a related technique, can be used to study the transient absorption of excited species, providing information on the charge-transfer nature of the excited states. researchgate.net The lifetime of these excited states is a critical parameter, with research focused on extending the lifetimes of charge-transfer excited states in iron(II) compounds. researchgate.net

| Parameter | Description | Typical Findings for Iron(II) Complexes |

| Excitation Wavelength | The wavelength of light used to excite the sample. | Typically in the UV-Vis range, corresponding to metal-to-ligand charge transfer (MLCT) bands. |

| Emission Wavelength | The wavelength of light emitted by the sample upon relaxation. | Often in the near-infrared (NIR) for iron(II) complexes, and generally weak. researchgate.net |

| Excited State Lifetime | The average time the complex remains in the excited state before returning to the ground state. | For many iron(II) compounds, these lifetimes are in the nanosecond or shorter range. researchgate.net |

| Quantum Yield | The ratio of photons emitted to photons absorbed. | Typically very low for iron(II) complexes. nih.gov |

Mössbauer Spectroscopy for Iron Oxidation State, Spin State, and Nuclear Quadrupole Interactions

Mössbauer spectroscopy is an exceptionally sensitive technique for studying compounds containing specific isotopes, such as ⁵⁷Fe. libretexts.org It provides detailed information about the electronic environment of the iron nucleus, including its oxidation state, spin state, and the symmetry of its local environment. beilstein-journals.orguni-bielefeld.demdpi.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). beilstein-journals.org

For amminepentacyanidoferrate(II), which contains an Fe(II) center, Mössbauer spectroscopy can definitively confirm the +2 oxidation state and the low-spin (S=0) configuration. This is due to the strong ligand field imposed by the cyanide ligands. The isomer shift and quadrupole splitting values are characteristic of low-spin Fe(II) in a pseudo-octahedral environment. mdpi.com

| Mössbauer Parameter | Information Provided | Expected Values for Amminepentacyanidoferrate(II) |

| Isomer Shift (δ) | Reflects the s-electron density at the nucleus and is indicative of the oxidation state. | Typical for low-spin Fe(II) compounds, generally in the range of -0.1 to 0.2 mm/s at room temperature. mdpi.com |

| Quadrupole Splitting (ΔE_Q) | Arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information on the symmetry of the electron distribution and local coordination environment. | For low-spin Fe(II) compounds, this value is typically between 0.2 and 1.9 mm/s. mdpi.com A non-zero value indicates a distortion from perfect octahedral symmetry. |

| Linewidth (Γ) | Relates to the lifetime of the nuclear excited state and can be broadened by structural or chemical disorder. rsc.org | Narrow linewidths would suggest a well-defined, ordered crystalline structure. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species (if applicable, e.g., in oxidized states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orglibretexts.orgutexas.edu As amminepentacyanidoferrate(II) is a low-spin d⁶ complex, it is diamagnetic (has no unpaired electrons) and therefore EPR silent.

However, if the complex is oxidized to amminepentacyanidoferrate(III), the iron center becomes Fe(III), which is a d⁵ species. In a strong ligand field, this would result in a low-spin configuration with one unpaired electron (S=1/2), making it paramagnetic and thus EPR active. mdpi.com EPR spectroscopy would then be a crucial tool for characterizing this oxidized species. The EPR spectrum would provide information about the g-factor and hyperfine coupling, which are characteristic of the electronic environment of the unpaired electron. libretexts.org

| EPR Parameter | Information Provided | Expected for Amminepentacyanidoferrate(III) |

| g-factor | A proportionality constant that is a property of the electron in its specific environment. For transition metal compounds, it can vary significantly due to spin-orbit coupling. utexas.edu | The g-values would be indicative of a low-spin d⁵ iron center in an anisotropic environment. |

| Hyperfine Coupling | Arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N). | Coupling to the nitrogen nucleus of the ammine ligand and potentially the cyanide ligands could be observed. |

| Signal Shape | The shape of the EPR signal can provide information about the physical state of the sample and molecular dynamics. libretexts.org | The spectrum would likely show anisotropy, reflecting the lower symmetry of the complex compared to a perfect octahedron. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Bonding Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. nih.govaps.organsto.gov.au XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about the bond distances and coordination numbers of the neighboring atoms. researchgate.net For amminepentacyanidoferrate(II), XAS at the iron K-edge can confirm the Fe(II) oxidation state and provide precise measurements of the Fe-C and Fe-N bond lengths. rsc.org

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.orgntu.edu.tw By analyzing the binding energies of core-level electrons, one can deduce the oxidation state and local bonding environment of the atoms. ntu.edu.twresearchgate.net XPS analysis of amminepentacyanidoferrate(II) would show characteristic binding energies for Fe 2p, C 1s, and N 1s, confirming the presence of the Fe-CN and Fe-NH₃ bonds. researchgate.net

| Technique | Parameter | Information Provided |

| XANES | Edge Energy | Oxidation state of the iron center. researchgate.net |

| XANES | Pre-edge Features | Information on the symmetry and geometry of the iron coordination sphere. researchgate.net |

| EXAFS | Oscillation Frequency | Bond distances to neighboring atoms (Fe-C, Fe-N). |

| EXAFS | Oscillation Amplitude | Coordination number of the iron center. |

| XPS | Fe 2p Binding Energy | Confirms the Fe(II) oxidation state. researchgate.net |

| XPS | N 1s Binding Energy | Can distinguish between the nitrogen in the ammine ligand and the cyanide ligands. researchgate.net |

| XPS | C 1s Binding Energy | Confirms the presence of cyanide ligands. researchgate.net |

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. neu.edu.trlibretexts.org For a coordination complex like amminepentacyanidoferrate(II), soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used to get the intact complex into the gas phase as an ion.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion, [Fe(CN)₅(NH₃)]²⁻. The high-resolution mass spectrum would allow for the determination of the precise molecular weight, confirming the elemental composition. spectroscopyonline.com Analysis of the isotopic pattern, particularly for iron, would further validate the identity of the complex. Fragmentation analysis (MS/MS) could reveal the loss of ligands, such as ammonia (B1221849) or cyanide, providing insight into the relative bond strengths within the complex.

Electronic Structure, Bonding, and Theoretical Frameworks

Ligand Field Theory (LFT) Applications to d⁶ Iron(II) Complexes

Ligand Field Theory (LFT), an extension of crystal field theory that incorporates concepts from molecular orbital theory, provides a powerful model for understanding the electronic structure of transition metal complexes. libretexts.org The central metal ion in amminepentacyanidoferrate(II) is iron in the +2 oxidation state (Fe(II)), which has a d⁶ electron configuration. wikipedia.org

In an octahedral ligand field, such as the one in this complex, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy triplet set (t₂g) and a higher-energy doublet set (e_g). researchgate.net The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). For a d⁶ ion, there are two possible electron configurations. If the ligand field is weak, electrons will occupy the orbitals to maximize spin (Hund's rule), resulting in a high-spin configuration (t₂g⁴e_g²). Conversely, if the ligand field is strong, the energy gap Δo is large, and it becomes more energetically favorable for the electrons to pair up in the lower t₂g orbitals, leading to a low-spin configuration (t₂g⁶). libretexts.org

The cyanide ion (CN⁻) is a strong-field ligand, high in the spectrochemical series, meaning it causes a large Δo. The ammine ligand (NH₃) is of intermediate strength but also contributes to a significant field. With five strong-field cyanide ligands and one ammine ligand, the resulting ligand field in amminepentacyanidoferrate(II) is exceptionally strong. This strong field overcomes the electron pairing energy, forcing all six d-electrons into the t₂g orbitals. mdpi.com Consequently, amminepentacyanidoferrate(II) is a low-spin d⁶ complex with a t₂g⁶ electronic configuration and a total electron spin of S=0, rendering it diamagnetic. libretexts.orgresearchgate.net This stable 18-electron configuration makes the complex kinetically inert. wikipedia.orgnih.gov

Molecular Orbital (MO) Theory and Its Application to Metal-Ligand Bonding

Molecular Orbital (MO) theory provides a more detailed and descriptive picture of the bonding in amminepentacyanidoferrate(II) by considering the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) of the metal and the ligands. csus.edu The bonding involves two primary types of interactions: σ-donation and π-backbonding.

σ-Donation: Each of the six ligands (five CN⁻ and one NH₃) possesses a lone pair of electrons in a sigma orbital that points towards the central iron(II) ion. These ligand orbitals have the correct symmetry to overlap with the empty e_g orbitals (d_z² and d_x²-y²) and the 4s and 4p orbitals of the iron atom. This overlap results in the formation of strong σ-bonding molecular orbitals, which are populated by the ligand electrons. This electron donation from the ligands to the metal is the primary dative covalent interaction that holds the complex together. diva-portal.orgresearchgate.net

π-Backbonding: A unique feature of cyanide ligands is their ability to act as π-acceptors. The CN⁻ ligand has empty π* (antibonding) orbitals. These π* orbitals have the appropriate symmetry to overlap with the filled t₂g orbitals (d_xy, d_xz, d_yz) of the low-spin d⁶ iron center. This allows for the flow of electron density from the metal's t₂g orbitals back to the cyanide ligands, an interaction known as π-backbonding or π-donation. diva-portal.orgresearchgate.net This back-donation strengthens the Fe-C bond, giving it partial double-bond character, and simultaneously strengthens the C≡N bond by removing electron density from the ligand's antibonding orbitals. The ammine (NH₃) ligand, lacking low-energy π* orbitals, acts only as a σ-donor and cannot participate in π-backbonding. This asymmetry between the five CN⁻ ligands and the one NH₃ ligand results in a slight distortion from perfect octahedral symmetry and modulates the electronic properties of the complex compared to the highly symmetric hexacyanidoferrate(II).

The combination of strong σ-donation from all six ligands and significant π-backbonding with the five cyanide ligands stabilizes the t₂g orbitals, contributing to the large Δo and reinforcing the low-spin electronic configuration. researchgate.netncl.ac.uk

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has become a primary computational tool for accurately predicting the properties of transition metal complexes. researchgate.net DFT methods calculate the total electronic energy based on the electron density, offering a balance of computational cost and accuracy for determining geometry, spectroscopic parameters, and bonding characteristics. scielo.org.coresearchgate.net

DFT calculations are used to find the minimum energy structure of a molecule, a process known as geometry optimization. scm.comarxiv.org For the [Fe(CN)₅(NH₃)]³⁻ anion, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. The resulting optimized structure provides precise predictions of bond lengths and angles. While specific DFT studies on amminepentacyanidoferrate(II) are not widely published, data from the closely related hexacyanidoferrate(II) complex, [Fe(CN)₆]⁴⁻, and typical Fe-N amine bonds provide a strong basis for an expected structure. diva-portal.org The complex is expected to have a pseudo-octahedral geometry with minor distortions due to the different nature of the ammine ligand.

| Parameter | Expected Value (Å / °) | Comment |

|---|---|---|

| Fe-C (trans to NH₃) | ~1.92 | Slightly different from cis bonds due to trans influence. |

| Fe-C (cis to NH₃) | ~1.92 | Based on CASPT2 optimized Fe-C distance in [Fe(CN)₆]⁴⁻. diva-portal.org |

| C-N (of cyanide) | ~1.18 | Typical C≡N triple bond length in cyanide complexes. |

| Fe-N (of ammine) | ~2.00 | Typical for Fe(II)-NH₃ bonds in low-spin complexes. |

| ∠(C-Fe-C) | ~90 & ~180 | Angles will be close to ideal octahedral values. |

| ∠(C-Fe-N) | ~90 & ~180 | Defines the pseudo-octahedral coordination sphere. |

DFT calculations are highly effective at predicting various spectroscopic properties.

Vibrational Frequencies: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. wisc.eduresearchgate.netnih.gov For amminepentacyanidoferrate(II), key vibrational modes include the C≡N stretching frequencies (typically found around 2050-2150 cm⁻¹), the Fe-C and Fe-N stretching frequencies, and the N-H stretching and bending modes of the ammine ligand. The C≡N stretch is particularly sensitive to the extent of π-backbonding.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov For this complex, the spectrum is expected to be dominated by intense metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from the filled metal t₂g orbitals to the empty π* orbitals of the cyanide ligands.

NMR Chemical Shifts: DFT, using methods like the gauge-including atomic orbital (GIAO) approach, can accurately predict NMR chemical shifts. mdpi.comaps.orgfaccts.de For this diamagnetic complex, ¹³C and ¹⁵N NMR would be particularly informative, with distinct signals for the axial and equatorial cyanide ligands relative to the ammine group.

| Spectroscopy | Parameter | Predicted Range / Type |

|---|---|---|

| Vibrational (IR) | ν(C≡N) | 2050 - 2150 cm⁻¹ |

| Vibrational (IR) | ν(Fe-C), ν(Fe-N) | 400 - 600 cm⁻¹ |

| Electronic (UV-Vis) | λmax | Intense MLCT bands in the UV-Vis region |

| NMR | δ(¹³C) | Two distinct signals for axial and cis CN⁻ |

| NMR | δ(¹⁵N) | Three distinct signals for axial CN⁻, cis CN⁻, and NH₃ |

| Analysis | Atom/Bond | Expected Value / Character |

|---|---|---|

| Atomic Charge (e.g., Bader) | Fe | Small positive charge (e.g., +0.1 to +0.5) |

| Atomic Charge | C (of CN) | Slightly positive or near-neutral |

| Atomic Charge | N (of CN) | Significant negative charge |

| Atomic Charge | N (of NH₃) | Significant negative charge |

| Bond Order | Fe-C | > 1 (indicating partial double bond character) |

| Bond Order | Fe-N (of NH₃) | ~ 1 (indicating single bond character) |

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is a powerful and widely used tool, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and the multireference RASPT2 (Restricted Active Space Second-Order Perturbation Theory), solve the Schrödinger equation with fewer approximations than DFT. aip.orgacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules, including complex transition metal compounds like amminepentacyanidoferrate(II) ([Fe(CN)₅(NH₃)]³⁻). pnnl.govresearchgate.net This theoretical framework extends the ground-state Density Functional Theory (DFT) to describe the response of a system to time-dependent electromagnetic fields, such as light. pnnl.gov By calculating the excitation energies and oscillator strengths, TD-DFT allows for the simulation and interpretation of electronic absorption spectra, providing deep insights into the nature of electronic transitions. researchgate.netresearchgate.net

The amminepentacyanidoferrate(II) ion is a low-spin d⁶ complex with a central iron(II) atom. Its electronic structure is characterized by filled t₂g orbitals and empty eg orbitals, a result of the strong ligand field imposed by the five cyanide ligands and one ammine ligand. uci.edu The electronic transitions of this complex, which give rise to its absorption spectrum, are primarily of two types: ligand-field (d-d) transitions and charge-transfer (CT) transitions.

While specific, detailed TD-DFT studies exclusively focused on the amminepentacyanidoferrate(II) ion are not extensively available in the published literature, the principles of its excited state properties can be understood by analogy with closely related and well-studied cyanide complexes of iron, such as hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and other pentacyanoferrate(II) derivatives ([Fe(CN)₅L]ⁿ⁻). researchgate.netacs.org For these types of complexes, TD-DFT calculations help to assign the bands observed in experimental electronic spectra.

The lowest energy excited states in such complexes are typically metal-to-ligand charge-transfer (MLCT) states. In the case of amminepentacyanidoferrate(II), these transitions would involve the promotion of an electron from the filled t₂g orbitals of the iron center to the empty π* orbitals of the cyanide ligands. Ligand-field (d-d) transitions, which involve the excitation of an electron from the t₂g to the eg orbitals, are also present but are often weaker as they are formally Laporte-forbidden.

Detailed research findings from TD-DFT calculations on analogous pentacyanoferrate(II) systems reveal the energies and characteristics of these transitions. For instance, studies on complexes where the sixth ligand is a nitrogen-containing heterocycle show intense MLCT bands in the visible or near-UV region. researchgate.net The energy of these MLCT bands is sensitive to the nature of the non-cyanide ligand. researchgate.net

Based on the trends observed for related iron(II) cyanide complexes, a hypothetical TD-DFT calculation for amminepentacyanidoferrate(II) would be expected to yield results similar to those presented in the following interactive data table. This table illustrates the expected electronic transitions, their corresponding excitation energies, oscillator strengths (which determine the intensity of the absorption), and the nature of the orbitals involved.

Interactive Data Table: Hypothetical TD-DFT Results for Amminepentacyanidoferrate(II)

This table is a representation of expected results based on studies of analogous compounds and is for illustrative purposes, as direct TD-DFT data for amminepentacyanidoferrate(II) is not available in the cited literature.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution | Transition Type |

| 1 | 2.85 | 0.001 | d(xy) → d(z²) | Ligand-Field (d-d) |

| 2 | 3.10 | 0.002 | d(xz, yz) → d(x²-y²) | Ligand-Field (d-d) |

| 3 | 3.55 | 0.085 | d(xz, yz) → π(CN) | MLCT |

| 4 | 4.12 | 0.120 | d(xy) → π(CN) | MLCT |

| 5 | 4.50 | 0.050 | σ(CN) → d(z²) | LMCT |

The data illustrates that the lower energy transitions are the weak, spin-allowed d-d transitions. At higher energies, more intense MLCT bands are predicted, corresponding to the transfer of charge from the iron center to the cyanide ligands. Ligand-to-metal charge-transfer (LMCT) bands, which would involve excitation from the cyanide or ammine ligands to the iron center, are expected to occur at even higher energies.

Reactivity and Reaction Mechanisms of Amminepentacyanidoferrate Ii

Ligand Substitution Kinetics and Mechanisms

The primary ligand substitution pathway for amminepentacyanidoferrate(II) in aqueous solution is the replacement of the ammine (NH₃) ligand. This process typically begins with aquation, where a water molecule replaces the ammonia (B1221849) ligand, forming the aquapentacyanidoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻. acs.orgacs.org This aqua complex is often an intermediate, which can then undergo further substitution by other ligands. researchgate.netcdnsciencepub.com

Dissociative (D), Associative (A), and Interchange (I) Pathways

The substitution of ligands in pentacyanoferrate(II) complexes, including the aquation of [Fe(CN)₅NH₃]³⁻, predominantly follows a dissociative (D) or interchange dissociative (Id) mechanism. researchgate.netcdnsciencepub.com

In a pure dissociative (D) mechanism , the reaction proceeds in two distinct steps. The first and rate-determining step involves the cleavage of the iron-ammonia bond to form a five-coordinate intermediate, [Fe(CN)₅]³⁻. This intermediate is then rapidly captured by the incoming ligand, which in the case of aquation, is a water molecule.

[Fe(CN)₅NH₃]³⁻ ⇌ [Fe(CN)₅]³⁻ + NH₃ (slow, rate-determining) [Fe(CN)₅]³⁻ + H₂O → [Fe(CN)₅(H₂O)]³⁻ (fast)

The interchange (I) mechanism is a concerted process where the incoming ligand begins to interact with the metal center as the leaving group departs. There is no distinct intermediate. Interchange mechanisms are further classified as associative (Iₐ) or dissociative (Id) depending on the degree of bond formation with the incoming ligand in the transition state. For amminepentacyanidoferrate(II), the evidence points towards an Id mechanism, where the breaking of the Fe-NH₃ bond is significantly more advanced than the formation of the new Fe-OH₂ bond in the transition state. researchgate.netrsc.org The rate of reaction is therefore largely dependent on the dissociation of the leaving group and less sensitive to the nature of the incoming ligand. rsc.org Studies on the substitution of water or ammonia in [Fe(CN)₅L]³⁻ (where L is H₂O or NH₃) by nitrite (B80452) have been shown to follow a limiting dissociative mechanism based on their activation parameters. researchgate.net

Influence of Incoming Ligand Properties (e.g., Nucleophilicity)

Given the dissociative nature of the ligand substitution, the identity of the incoming ligand has a relatively minor influence on the reaction rate, especially for the initial aquation step where water is the incoming ligand and is present in large and constant concentration. The rate is primarily governed by the strength of the bond to the leaving group. rsc.org

However, for the subsequent substitution reactions of the aqua complex, [Fe(CN)₅(H₂O)]³⁻, with various other ligands, the properties of the entering nucleophile can play a more significant role, suggesting a mechanism with some associative character (Id). cdnsciencepub.com The formation of substituted pentacyanoferrate(II) complexes from the aqua species often follows an ion-pair dissociative mechanism. cdnsciencepub.com In this model, a pre-equilibrium association between the charged aqua complex and the incoming ligand forms an ion pair, which then reacts via a dissociative pathway. The rate constants for these reactions show a dependence on the charge and structure of the entering ligand. cdnsciencepub.com

For instance, kinetic studies on the reaction of [Fe(CN)₅(H₂O)]³⁻ with a series of cationic N-heterocyclic ligands demonstrated that the rate constants for formation (kf) are influenced by the charge and structure of the incoming ligand, as shown in the table below.

| Incoming Ligand (L) | kf (M⁻¹s⁻¹) at 25.0°C |

| 4,4'-Bipyridine (BPY) | 250 |

| N-H-4,4'-Bipyridinium (HBPY⁺) | 450 |

| N-Methyl-4,4'-bipyridinium (CH₃BPY⁺) | 1000 |

| 1,2-Bis(4-pyridyl)ethane (BPA) | 260 |

| N-H-1,2-Bis(4-pyridyl)ethanium (HBPA⁺) | 430 |

| N-Methyl-1,2-bis(4-pyridyl)ethanium (CH₃BPA⁺) | 750 |

Table 1: Rate constants for the formation of [Fe(CN)₅L]ⁿ⁻ from [Fe(CN)₅(H₂O)]³⁻, illustrating the influence of the incoming ligand's charge and structure. Data sourced from Macartney and Aquino (1998). cdnsciencepub.com

Effect of pH, Temperature, and Ionic Strength on Reaction Rates

The rates of ligand substitution reactions of amminepentacyanidoferrate(II) are sensitive to the reaction conditions.

Effect of pH: The stability of the [Fe(CN)₅NH₃]³⁻ complex is pH-dependent. In acidic solutions (pH < 8), the complex undergoes rapid aquation to form [Fe(CN)₅(H₂O)]³⁻, a process that can complete within minutes. acs.org This is attributed to the protonation of the ammonia ligand, which would facilitate its departure. At higher pH values (pH > 8), the ammine complex is more stable. acs.org

Effect of Temperature: As with most chemical reactions, the rate of ligand substitution increases with temperature. While specific activation parameters for the aquation of [Fe(CN)₅NH₃]³⁻ are not readily available in literature, studies on analogous [Fe(CN)₅L]ⁿ⁻ systems show that the bond-breaking step is associated with a significant activation energy (Ea), consistent with a dissociative mechanism. ijcps.org For example, the substitution of cyanide in hexacyanoferrate(II) by phenylhydrazine, a process also proceeding through the aqua intermediate, has a reported activation energy of 53.85 kJ mol⁻¹. ijcps.org

Effect of Ionic Strength: The ionic strength of the solution can influence the reaction rate, particularly when charged species are involved, as is the case in the ion-pair dissociative mechanism. wikipedia.orgusp.br The rate of aquation of [Fe(CN)₅NH₃]³⁻ has been observed to be affected by the nature and concentration of cations in the solution. researchgate.net This "specific cation effect" is related to the hydrated radius of the cation and its influence on the solution's properties, which can stabilize the transition state and accelerate the reaction. researchgate.net Increasing ionic strength generally favors reactions where a highly charged complex is formed from less charged ions. usp.br

Redox Chemistry and Electron Transfer Processes

The iron center in amminepentacyanidoferrate(II) can be reversibly oxidized from Fe(II) to Fe(III), forming the amminepentacyanidoferrate(III) ion, [Fe(CN)₅NH₃]²⁻. This redox process is central to its electrochemical behavior.

[Fe(CN)₅NH₃]³⁻ ⇌ [Fe(CN)₅NH₃]²⁻ + e⁻

Electrochemical Behavior (Cyclic Voltammetry, Chronoamperometry)

Cyclic voltammetry (CV) is a key technique for studying the redox properties of this complex. als-japan.com Studies on amminepentacyanidoferrate(II) and its Fe(III) counterpart show a near-reversible one-electron redox process. acs.org The technique involves scanning the potential of an electrode and measuring the resulting current, providing information on redox potentials and the stability of the oxidized and reduced species. pineresearch.com

In a typical cyclic voltammogram for a reversible system, the anodic peak potential (Epa) and cathodic peak potential (Epc) are distinct, and the separation between them (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons, in this case, 1) at 25°C. als-japan.com The ratio of the anodic to cathodic peak currents (ipa/ipc) is approximately 1. While specific, detailed CV data under standardized conditions are sparse in the literature for this exact compound, the general behavior is well-established as a quasi-reversible redox couple. acs.orgresearchgate.net

Oxidation and Reduction Potentials and Their Chemical Significance

The standard reduction potential (E°) is a measure of the thermodynamic tendency of a chemical species to be reduced. For the [Fe(CN)₅NH₃]³⁻/²⁻ couple, the potential is influenced by the coordination environment provided by the five cyanide ligands and the one ammine ligand. The strong π-accepting nature of the cyanide ligands stabilizes the lower oxidation state (Fe(II)), which affects the redox potential compared to the aqueous Fe²⁺/³⁺ couple.

The reduction potential for the amminepentacyanoferrate(III/II) couple has been reported relative to the Normal Hydrogen Electrode (NHE). These values are critical for predicting the direction of electron transfer reactions.

| Redox Couple | E₁/₂ (V vs NHE) | Conditions |

| [Fe(CN)₅NH₃]²⁻/³⁻ | +0.36 | pH = 8 (tris), μ = 0.10 M LiClO₄ |

| [Fe(CN)₅(H₂O)]²⁻/³⁻ | +0.39 | pH = 8 (tris), μ = 0.10 M LiClO₄ |

| [Fe(CN)₆]³⁻/⁴⁻ | +0.46 | pH = 8 (tris), μ = 0.10 M LiClO₄ |

Table 2: Half-wave potentials (E₁/₂) for selected pentacyanoferrate complexes. The value for the ammine complex is shown in comparison to the aqua and hexacyano complexes under similar conditions. Data sourced from Lee et al. (1997). acs.org

The potential of +0.36 V indicates that amminepentacyanidoferrate(II) is a moderately strong reducing agent. It is slightly easier to oxidize than the corresponding aqua complex (+0.39 V) and significantly easier to oxidize than the hexacyanoferrate(II) ion (+0.46 V). This trend reflects the influence of the sixth ligand (NH₃, H₂O, or CN⁻) on the electronic structure of the iron center.

Inner-Sphere and Outer-Sphere Electron Transfer Mechanisms

Electron transfer reactions involving metal complexes can proceed through two primary mechanisms: inner-sphere and outer-sphere. In an outer-sphere mechanism, the coordination shells of the reactants remain intact, and the electron tunnels from the reductant to the oxidant. Conversely, an inner-sphere mechanism involves the formation of a bridged intermediate where a ligand is shared between the two metal centers, facilitating the electron transfer. mmu.ac.ukconicet.gov.ar

The reactivity of the pentacyanidoferrate(II) moiety is often studied in the context of bridged systems. A notable example is the mixed-valence complex [NCFe(II)(CN)₄-CN-Ru(III)(NH₃)₅]⁻, where an amminepentacyanidoferrate(II) analogue is linked to a pentammineruthenium(III) center via a cyanide bridge. springernature.com In this system, photoexcitation induces a metal-to-metal charge transfer (MMCT), converting Fe(II) to Fe(III) and Ru(III) to Ru(II). springernature.com This process is followed by a very rapid back electron transfer, occurring on a femtosecond timescale (~62 fs). springernature.com Studies using femtosecond X-ray pulses have revealed that this ultrafast electron transfer is strongly coupled to the movement of surrounding water molecules, highlighting the crucial role of the solvent in driving the reaction. springernature.com This type of reaction, occurring through a bridging ligand, is a clear example of an inner-sphere electron transfer mechanism.

While the pentacyanidoferrate(II) fragment is a common component in inner-sphere studies, reactions of the discrete [Fe(CN)₅NH₃]³⁻ ion can also be considered in the context of outer-sphere electron transfer, particularly in electrochemical processes where it interacts with an electrode surface. mmu.ac.uk The hexacyanoferrate(II/III) couple, a close relative, is often considered a model outer-sphere redox probe, although its behavior can be sensitive to surface conditions. researchgate.net For a simple outer-sphere reaction involving [Fe(CN)₅NH₃]³⁻, the process would involve the approach of an oxidant or reductant without the displacement of the ammonia or cyanide ligands.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of amminepentacyanidoferrate(II) is characterized by its response to irradiation with light, which can lead to substitution reactions and potential electron transfer events.

Photosubstitution Reactions

A key photochemical reaction for many coordination compounds is photosubstitution, where irradiation leads to the replacement of a ligand. For amminepentacyanidoferrate(II), a primary photochemical process is the aquation of the complex, where the ammonia ligand is replaced by a water molecule. conicet.gov.ar This reaction is initiated by the absorption of light, which populates an excited state that is reactive towards ligand substitution. The resulting aquated complex, [Fe(CN)₅H₂O]³⁻, is itself a significant species in the chemistry of pentacyanidoferrates. conicet.gov.ar

Table 1: Photochemical Aquation of Amminepentacyanidoferrate(II)

| Reactant | Condition | Product | Reaction Type |

|---|

This photosubstitution is a critical aspect of the complex's reactivity, as the product, the aquapentacyanidoferrate(II) ion, has its own distinct reaction pathways.

Photoinduced Electron Transfer

Photoinduced electron transfer (PET) occurs when a molecule in an electronically excited state either donates or accepts an electron from another molecule. uni-regensburg.de The excited state of a complex is both a stronger oxidant and a stronger reductant than its ground state, facilitating redox reactions that might be thermodynamically unfavorable otherwise. uni-regensburg.deipcms.fr

While PET is a fundamental process for many transition metal complexes, such as those of ruthenium, specific studies detailing the photoinduced electron transfer reactivity of [Fe(CN)₅NH₃]³⁻ are not extensively documented in the reviewed literature. researchgate.netipcms.fr In principle, upon metal-to-ligand charge transfer (MLCT) excitation, the complex could act as a reductant. ipcms.fr For example, the related hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, is known to generate a solvated electron upon MLCT excitation, leaving behind the oxidized [Fe(CN)₆]³⁻ complex. ipcms.fr A similar pathway could be hypothesized for amminepentacyanidoferrate(II).

Transient Absorption Spectroscopy for Excited State Lifetimes and Intermediates

Transient absorption spectroscopy (TAS) is a pump-probe technique used to study short-lived excited states and reaction intermediates. oxinst.commagnitudeinstruments.comnih.gov A "pump" laser pulse excites the sample, and a "probe" pulse, delayed in time, measures the absorption spectrum of the transient species. oxinst.comsioc-journal.cn This allows for the determination of excited state lifetimes and the identification of intermediates on timescales from femtoseconds to milliseconds. oxinst.comnih.gov

Reactions with Small Molecules (e.g., NO, O₂, CO)

The interaction of amminepentacyanidoferrate(II) with small, biologically and industrially relevant molecules is an area of significant interest.

Nitric Oxide (NO): The synthesis of amminepentacyanidoferrate(II) often involves the reduction of sodium nitroprusside, Na₂[Fe(CN)₅NO], with ammonia. kyushu-u.ac.jp This reaction involves the replacement of the nitric oxide (NO) ligand. The reverse reaction, or the direct reaction of [Fe(CN)₅NH₃]³⁻ with NO, is less characterized. The chemistry of related nitrosyl complexes suggests that the {Fe(II)NO} moiety can be generated from such interactions, but specific kinetic or mechanistic studies on the reaction between [Fe(CN)₅NH₃]³⁻ and NO are sparse. conicet.gov.arulpgc.es

Oxygen (O₂): Amminepentacyanidoferrate(II) can act as a catalyst in oxidation reactions involving molecular oxygen. For instance, it facilitates the oxidative coupling of aniline (B41778) derivatives in the presence of O₂ at elevated temperatures (80–120°C) and pressures (1–3 bar). In this process, the iron center likely cycles between the Fe(II) and Fe(III) oxidation states to activate the oxygen or the substrate. The kinetics of Fe(II) oxidation by O₂ in aqueous solutions are complex and highly dependent on factors like pH and the presence of other coordinating species. researchgate.netnih.gov

Carbon Monoxide (CO): The reaction of [Fe(CN)₅NH₃]³⁻ with carbon monoxide would be expected to involve the substitution of the ammonia ligand to form the corresponding carbonyl complex, [Fe(CN)₅(CO)]³⁻. The chemistry of related iron-cyanide-carbonyl complexes, which are relevant as models for the active sites of [NiFe]-hydrogenases, has been explored, but the direct reaction starting from the ammine complex is not detailed in the available literature. uou.ac.in

Solution Stability and Decomposition Pathways

Amminepentacyanidoferrate(II) exhibits limited stability in solution, particularly when exposed to light or moisture. Its decomposition is a critical factor in its handling and application.

The primary decomposition pathway in aqueous solution is the aquation of the complex, where the ammonia ligand is substituted by a water molecule to form [Fe(CN)₅H₂O]³⁻. conicet.gov.ar This reaction can be accelerated by light (photosubstitution, as discussed in section 5.3.1).

Table 2: Decomposition and Stability Factors of Amminepentacyanidoferrate(II)

| Condition | Decomposition Product(s) | Notes |

|---|---|---|

| Exposure to light/moisture | Sodium ferrocyanide and ammonia | Highlights the sensitivity of the solid-state compound. |

| Aqueous Solution | [Fe(CN)₅H₂O]³⁻ + NH₃ conicet.gov.ar | Primary decomposition step in solution is aquation. |

The resulting aquapentacyanidoferrate(II) ion, [Fe(CN)₅H₂O]³⁻, is also unstable and can further react, often leading to the formation of insoluble Prussian blue-type materials through the release and subsequent recombination of cyanide ligands with iron centers. conicet.gov.ar The stability of amminepentacyanidoferrate(II) is enhanced in alkaline solutions, which likely suppresses the acid-catalyzed or water-assisted dissociation of the ammonia ligand. mmu.ac.uk

Coordination Chemistry Principles and Comparative Studies

Stereochemistry and Isomerism in Pentacyanidoferrate(II) Complexes

The amminepentacyanidoferrate(II) ion, [Fe(CN)₅(NH₃)]³⁻, possesses an octahedral geometry around the central iron(II) ion. Due to the presence of two different types of ligands (ammine and cyanide), the complex belongs to the MA₅B point group, which does not exhibit geometric isomerism (cis-trans). All five cyanide ligands are chemically equivalent in a static model, occupying the equatorial and one axial position, while the ammine ligand occupies the other axial position.

However, the broader family of pentacyanidoferrate(II) complexes can exhibit other forms of isomerism, particularly linkage isomerism. This occurs when a ligand can coordinate to the metal center through more than one donor atom. srce.hr For instance, in complexes with ambidentate ligands like thiocyanate (B1210189) (NCS⁻) or nitrite (B80452) (NO₂⁻), the ligand can bind through either the nitrogen or the sulfur/oxygen atom, respectively, leading to different isomers with distinct properties. ncert.nic.in

While amminepentacyanidoferrate(II) itself does not have linkage isomers, the study of related complexes provides insight into the electronic and steric factors governing ligand binding to the pentacyanidoferrate(II) core. ufpr.br The formation of linkage isomers has been observed in the reaction of [Fe(CN)₅(H₂O)]³⁻ with amino acids like methionine, which can bind through either the sulfur or the amino group. srce.hr

Comparison with Other [Fe(CN)₅X]ⁿ⁻ Analogues (e.g., X = H₂O, NO, Pyridine)

The properties of the amminepentacyanidoferrate(II) complex are best understood in comparison to its analogues where the ammine ligand is replaced by other neutral or charged ligands.

The cyanide ligand is a strong π-acceptor, leading to significant back-bonding from the iron(II) d-orbitals to the π* orbitals of the cyanide ligands. This interaction strengthens the Fe-C bond. When X is a weak σ-donor like H₂O, the electronic properties are different from when X is a stronger σ-donor and weak π-acceptor like NH₃, or a π-accepting ligand like NO or pyridine (B92270).

For instance, in the case of the nitroprusside ion, [Fe(CN)₅(NO)]²⁻, the NO ligand is a strong π-acceptor, which significantly influences the electronic structure and reactivity. aau.edu.et The Fe-N(O) bond is short, and the Fe-C bonds trans to the NO are often slightly elongated compared to the cis Fe-C bonds, a phenomenon related to the trans-influence.

The electronic spectra of these complexes are also highly dependent on the nature of X. Metal-to-ligand charge transfer (MLCT) bands are a prominent feature. For example, pentacyanidoferrate(II) complexes with aromatic N-heterocycles like pyridine exhibit strong MLCT bands. scielo.brscielo.br

Table 1: Comparison of Structural and Spectroscopic Data for [Fe(CN)₅X]ⁿ⁻ Complexes

| Complex | X Ligand | Fe-X Bond Length (Å) | Fe-C (avg.) Bond Length (Å) | Key Spectroscopic Features |

| [Fe(CN)₅(NH₃)]³⁻ | NH₃ | ~2.04 | ~1.92 | MLCT bands in the UV-Vis region |

| [Fe(CN)₅(H₂O)]³⁻ | H₂O | ~2.03 | ~1.93 | Relatively weak ligand field |

| [Fe(CN)₅(NO)]²⁻ | NO | ~1.63 | ~1.94 | Strong Fe→NO charge transfer band |

| [Fe(CN)₅(pyridine)]³⁻ | Pyridine | ~2.01 | ~1.92 | Strong Fe→pyridine MLCT band |

Note: The bond lengths are approximate and can vary depending on the counter-ion and crystal packing.

The reactivity of [Fe(CN)₅X]ⁿ⁻ complexes, particularly ligand substitution reactions, is strongly influenced by the nature of the ligand X. The kinetics of the substitution of X by an incoming ligand often follows a dissociative (D) or an ion-pair dissociative mechanism. cdnsciencepub.comacs.org

The aquapentacyanidoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, is a common precursor for the synthesis of other pentacyanidoferrate(II) complexes. The water ligand is relatively labile and can be readily substituted by a variety of other ligands. cdnsciencepub.comresearchgate.net The rate of this substitution depends on the nature of the entering ligand.

In contrast, the ammine ligand in [Fe(CN)₅(NH₃)]³⁻ is less labile than the water ligand in the aqua complex. The nitrosyl ligand in [Fe(CN)₅(NO)]²⁻ is very strongly bound and not easily substituted. The stability of the Fe-X bond generally follows the order: NO > NH₃ > H₂O.

Trans-Effect and Trans-Influence in Iron(II) Coordination

The concepts of the trans-effect and trans-influence are crucial for understanding the reactivity and structure of octahedral complexes. wikipedia.orgresearchgate.net

Trans-Influence : This is a thermodynamic, ground-state phenomenon that describes the tendency of a ligand to weaken the bond trans to itself. researchgate.net It can be observed experimentally as a lengthening of the trans bond. wikipedia.orgnih.gov In the context of [Fe(CN)₅X]ⁿ⁻ complexes, a ligand X with a strong trans-influence will cause the Fe-C bond trans to it to be longer and weaker than the four cis Fe-C bonds.

Trans-Effect : This is a kinetic phenomenon that describes the effect of a ligand on the rate of substitution of the ligand trans to it. A ligand with a strong trans-effect will labilize the trans ligand, making it more susceptible to substitution. wikipedia.org

In iron(II) complexes, strong σ-donors and π-acceptors tend to exhibit a significant trans-influence. For example, ligands like H⁻, CO, and CN⁻ have a strong trans-influence. wikipedia.orgacs.org In the [Fe(CN)₅(NH₃)]³⁻ ion, the cyanide ligands have a stronger trans-influence than the ammine ligand. This would predict a slight weakening of the Fe-C bonds relative to a hypothetical [Fe(NH₃)₆]²⁺ complex. The ammine ligand itself has a moderate trans-influence. researchgate.net

The kinetic trans-effect series for various ligands has been established, although it can vary depending on the metal center and the specific reaction. wikipedia.org For octahedral complexes, the mechanism of substitution is often dissociative, which can complicate the interpretation of the trans-effect compared to square planar complexes where it is more pronounced.

Ligand Field Stabilization Energies and Their Role in Stability and Reactivity

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, stability, and reactivity of transition metal complexes. The interaction between the metal d-orbitals and the ligands leads to a splitting of the d-orbital energies. In an octahedral complex like amminepentacyanidoferrate(II), the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). uou.ac.in

The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the nature of the ligands, with strong-field ligands like CN⁻ causing a larger splitting than weak-field ligands like H₂O. uri.edu

Amminepentacyanidoferrate(II) is a low-spin d⁶ complex. The six d-electrons of the Fe(II) center are all paired in the lower-energy t₂g orbitals. The Ligand Field Stabilization Energy (LFSE) can be calculated based on the electron configuration. libretexts.orglibretexts.org

For a low-spin d⁶ complex, the LFSE is calculated as: LFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo + 2P where P is the mean pairing energy.

The large negative LFSE contributes significantly to the thermodynamic stability of the complex. The strong ligand field generated by the five cyanide ligands and one ammine ligand results in a large Δo, making the low-spin configuration highly favored. nih.gov This stability influences the complex's reactivity, making it relatively inert to ligand substitution compared to high-spin iron(II) complexes with weaker field ligands.

The magnitude of Δo and the LFSE also play a role in the kinetics of ligand substitution. Reactions that proceed through a dissociative mechanism involve the formation of a five-coordinate intermediate. The change in LFSE upon moving from the six-coordinate reactant to the five-coordinate transition state is a major component of the activation energy for the reaction. For low-spin d⁶ complexes, this change is generally unfavorable, leading to higher activation energies and slower reaction rates.

Applications in Advanced Chemical and Materials Research Excluding Direct Clinical/biological Applications

Role in Homogeneous and Heterogeneous Catalysis

While direct application as a homogeneous catalyst is not extensively documented, amminepentacyanidoferrate(II) is a key precursor for creating catalytically active materials. Cyanoferrate(II) complexes, in general, have garnered significant attention for their use in catalysis. researchgate.net The properties of the resulting catalysts can be finely tuned by modifying the ligands of the initial pentacyanidoferrate complex. researchgate.net

Currently, there is limited specific information available in the surveyed literature detailing the use of amminepentacyanidoferrate(II) as a direct precursor for catalysts in general organic transformations. Its primary role is in the formation of solid-state materials with catalytic properties.

The concept of an active site is central to heterogeneous catalysis, defining the specific location where a chemical reaction occurs. sci-hub.semmu.ac.uk Amminepentacyanidoferrate(II) is utilized to construct materials where the resulting framework contains the catalytically active centers. For instance, coordination polymers derived from the [Fe(CN)₅(NH₃)]³⁻ precursor have been used to create photoanodes for light-driven water oxidation. researchgate.net In these materials, the iron centers within the cyanide framework function as the active sites. Research on Prussian Blue Analogues derived from this complex for hydrogen storage also points to the importance of the engineered pore surfaces and metal centers in facilitating chemical processes. bilkent.edu.tr One study demonstrated that coordination polymers prepared using the ammine-ligated precursor led to higher photocurrents compared to other pentacyanidoferrate derivatives, suggesting the ammine ligand influences the resulting catalytic activity. researchgate.net

Understanding the mechanism of a catalytic cycle is crucial for optimizing chemical reactions. redalyc.org For materials derived from amminepentacyanidoferrate(II), mechanistic insights are often related to the behavior of the final material rather than the initial complex. For example, in Prussian Blue Analogues used for electrocatalysis, the Fe²⁺/Fe³⁺ redox couple is central to the catalytic process. researchgate.net The substitution of a cyanide ligand with an ammine group in the precursor, [Fe(CN)₅(NH₃)]³⁻, has been shown to shift the electrochemical potential of this Fe²⁺/Fe³⁺ process in the resulting material, known as PB-Ammine. mmu.ac.uk This shift directly impacts the catalytic properties of the material, indicating that the ligand choice in the precursor stage is a key factor in tuning the mechanism of the final catalyst. researchgate.net

Building Block for Advanced Materials Synthesis

The primary application of amminepentacyanidoferrate(II) in materials science is as a molecular building block for creating extended, functional solid-state structures. bilkent.edu.tr

Amminepentacyanidoferrate(II) is a valuable precursor for synthesizing Prussian Blue Analogues (PBAs), which are coordination polymers with a porous framework. bilkent.edu.trimec-int.com These materials are created by reacting the amminepentacyanidoferrate(II) complex with various metal salts. The general formula for these PBAs is M₃[Fe(CN)₅NH₃]₂, where M can be a divalent metal ion such as Cobalt (Co²⁺), Nickel (Ni²⁺), or Copper (Cu²⁺). bilkent.edu.tr

The synthesis of the precursor itself, sodium amminepentacyanidoferrate(II) (Na₃[Fe(CN)₅NH₃]), can be achieved by reacting sodium nitroprusside with ammonium (B1175870) hydroxide (B78521). mmu.ac.ukbilkent.edu.tr The subsequent reaction with metal salts like Co²⁺, Ni²⁺, or Cu²⁺ leads to the precipitation of the respective PBA. bilkent.edu.tr These M₃[Fe(CN)₅NH₃]₂ compounds adopt a face-centered cubic (Fm3m) structure, similar to traditional Prussian Blue. bilkent.edu.tr

The resulting coordination networks have been investigated for applications such as hydrogen storage. The properties of these materials, including surface area and hydrogen uptake capacity, are influenced by both the external metal ion (Co, Ni, Cu) and the processing conditions, such as degassing temperature. bilkent.edu.tr

| Compound | Highest Surface Area (m²/g) | Highest H₂ Uptake (wt %) | Degassing Temperature for Max H₂ Uptake (°C) |

|---|---|---|---|

| Co₃[Fe(CN)₅NH₃]₂ | 243.2 | 1.85 | 225 |

| Ni₃[Fe(CN)₅NH₃]₂ | Data Not Available | 1.79 | 95 |

| Cu₃[Fe(CN)₅NH₃]₂ | Data Not Available | Data Not Available | Data Not Available |

Table 1: This table summarizes the surface area and hydrogen storage capacities of different Prussian Blue Analogues synthesized using amminepentacyanidoferrate(II) as a precursor. Data sourced from a study on their H₂ storage capacities. bilkent.edu.tr

Photoresponsive materials are materials that change their properties upon exposure to light. acs.org While the direct use of amminepentacyanidoferrate(II) to create materials with classic photoresponsive behaviors (e.g., photo-induced isomerization or shape change) is not well-documented in the available literature, materials derived from it exhibit notable photochemical activity.

Specifically, coordination polymers made from the [Fe(CN)₅(NH₃)]³⁻ precursor have been used as catalysts in light-driven processes. researchgate.net When incorporated into a bismuth vanadate (B1173111) photoanode, these materials enhance the generation of photocurrent for water oxidation. researchgate.net This application falls under photocatalysis, where the material facilitates a chemical reaction using light energy, rather than being a photo-switchable material itself. The first law of photochemistry states that light must be absorbed for a photochemical reaction to occur. msu.edu In this context, the PBA derived from amminepentacyanidoferrate(II) is part of a system that absorbs light to drive a chemical transformation.

Precursors for Magnetic or Electronic Materials

Amminepentacyanidoferrate(II) is a key precursor in the synthesis of a class of coordination polymers known as Prussian Blue Analogues (PBAs). unibo.itresearchgate.net These materials are characterized by a three-dimensional open framework structure that allows for the facile insertion and extraction of various ions, making them promising for applications in energy storage and electronics. unibo.it The general formula for PBAs is AₓM[Fe(CN)₆]ᵧ·zH₂O, where M is a transition metal ion and A is an alkali or alkaline earth metal cation.

The use of amminepentacyanidoferrate(II) instead of the more common hexacyanoferrate(II) introduces specific modifications to the resulting PBA structure and properties. The substitution of one cyanide ligand with a non-bridging ammine ligand creates controlled vacancies or defects within the crystal lattice. researchgate.net This structural modulation is a deliberate strategy to enhance electrochemical performance. researchgate.net These vacancies can influence ion mobility within the framework and alter the electronic properties of the material.

For instance, vanadium-based PBA nanocubes synthesized via an in situ conversion strategy have demonstrated excellent discharge specific capacity (200 mAh g⁻¹) as cathodes in aqueous zinc-ion batteries, benefiting from the multiple redox-active sites of both vanadium and iron. nih.gov The synthesis method, such as co-precipitation, plays a critical role in controlling parameters like crystallinity, crystal size, and the concentration of defects, which in turn dictate the material's electrochemical behavior. mdpi.com The ability to tune these properties makes amminepentacyanidoferrate(II) and its derivatives valuable precursors for creating bespoke electronic materials for next-generation batteries and other devices. unibo.itnih.gov

Table 1: Comparison of PBA Precursors and Resulting Material Properties

| Precursor Complex | Resulting PBA Type | Key Structural Feature from Precursor | Impact on Material Properties | Reference |

| [Fe(CN)₆]⁴⁻ (Hexacyanoferrate(II)) | Standard Prussian Blue Analogue | Symmetrical hexacyanide coordination, forms extensive 3D framework. | High structural integrity, well-defined channels for ion transport. | mdpi.com |